molecular formula C13H19BrN2O3S2 B7152388 N-[(1-acetylpyrrolidin-3-yl)methyl]-5-bromo-N,4-dimethylthiophene-2-sulfonamide

N-[(1-acetylpyrrolidin-3-yl)methyl]-5-bromo-N,4-dimethylthiophene-2-sulfonamide

Cat. No.: B7152388
M. Wt: 395.3 g/mol
InChI Key: HIBGKHHRNRVEOX-UHFFFAOYSA-N
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Description

N-[(1-acetylpyrrolidin-3-yl)methyl]-5-bromo-N,4-dimethylthiophene-2-sulfonamide is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring, a brominated thiophene, and a sulfonamide group

Properties

IUPAC Name

N-[(1-acetylpyrrolidin-3-yl)methyl]-5-bromo-N,4-dimethylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O3S2/c1-9-6-12(20-13(9)14)21(18,19)15(3)7-11-4-5-16(8-11)10(2)17/h6,11H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBGKHHRNRVEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)N(C)CC2CCN(C2)C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-acetylpyrrolidin-3-yl)methyl]-5-bromo-N,4-dimethylthiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1-acetyl-3-aminopropane, under acidic or basic conditions.

    Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated thiophene with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Coupling Reaction: Finally, the pyrrolidine derivative is coupled with the brominated thiophene-sulfonamide intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalysis: Employing catalysts to reduce reaction times and improve selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, leading to debromination under reductive conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Debrominated Thiophene Derivatives: From reduction reactions.

    Substituted Thiophene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand or catalyst in various organic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide group, which is known to interact with enzyme active sites.

    Receptor Binding: May bind to specific receptors, influencing biological pathways.

Medicine

    Drug Development: Explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Diagnostic Agents: Used in the development of diagnostic tools due to its unique structural properties.

Industry

    Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[(1-acetylpyrrolidin-3-yl)methyl]-5-bromo-N,4-dimethylthiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The brominated thiophene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-acetylpyrrolidin-3-yl)methyl]-5-chloro-N,4-dimethylthiophene-2-sulfonamide: Similar structure but with a chlorine atom instead of bromine.

    N-[(1-acetylpyrrolidin-3-yl)methyl]-5-fluoro-N,4-dimethylthiophene-2-sulfonamide: Contains a fluorine atom instead of bromine.

Uniqueness

    Bromine Atom: The presence of a bromine atom in N-[(1-acetylpyrrolidin-3-yl)methyl]-5-bromo-N,4-dimethylthiophene-2-sulfonamide provides unique reactivity and binding properties compared to its chloro and fluoro analogs.

    Sulfonamide Group: The sulfonamide group enhances its potential as an enzyme inhibitor and its overall bioactivity.

This compound’s unique structural features and reactivity make it a valuable molecule in various scientific and industrial applications.

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